![molecular formula C12H15ClN2O2 B1462177 [1-(2-Cloropiridin-4-carbonil)piperidin-4-il]metanol CAS No. 1094397-30-4](/img/structure/B1462177.png)
[1-(2-Cloropiridin-4-carbonil)piperidin-4-il]metanol
Descripción general
Descripción
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H15ClN2O2 . This compound is characterized by the presence of a piperidine ring, a chloropyridine moiety, and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological research to study its effects on various biological pathways. It can act as a ligand for certain receptors, providing insights into receptor-ligand interactions.
Medicine: In medicinal chemistry, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its versatility makes it a valuable intermediate in the production of various drugs.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol” is a derivative of chloropyridine . Chloropyridines are often used as intermediates in chemical reactions , and they can be used in the development of pharmaceuticals . .
Mode of Action
Chloropyridines can undergo a variety of chemical reactions, including reactions with nucleophiles .
Biochemical Pathways
Chloropyridines can be involved in a variety of chemical reactions, suggesting that they could potentially interact with multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence the levels of metabolites by modulating the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a methanol group.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the methanol group.
Substitution: Formation of various substituted pyridine derivatives.
Comparación Con Compuestos Similares
- [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethanol
- [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]propanol
- [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]butanol
Comparison: Compared to its analogs, [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol exhibits unique properties due to the presence of the methanol group. This functional group influences its reactivity and interaction with biological targets. The compound’s distinct structure makes it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-7-10(1-4-14-11)12(17)15-5-2-9(8-16)3-6-15/h1,4,7,9,16H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDSAFWIYYBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


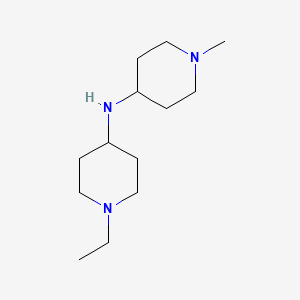

amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
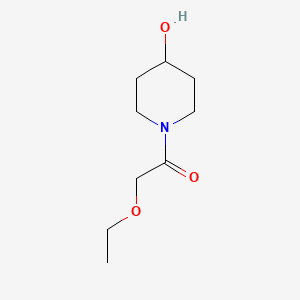
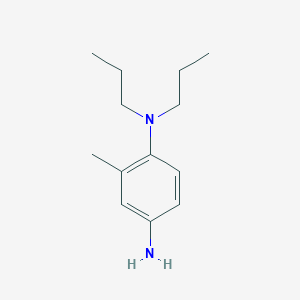
amine](/img/structure/B1462102.png)
amine](/img/structure/B1462106.png)

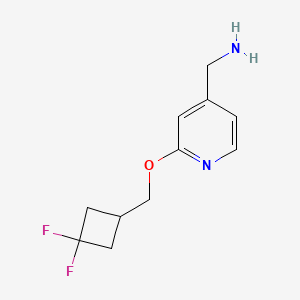

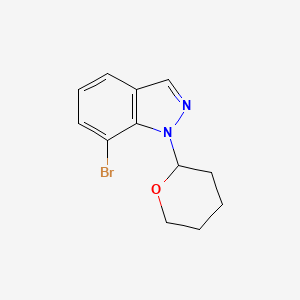
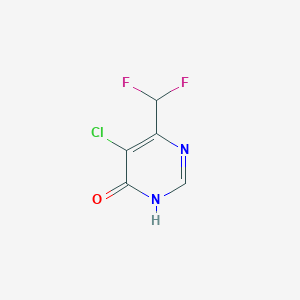
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
